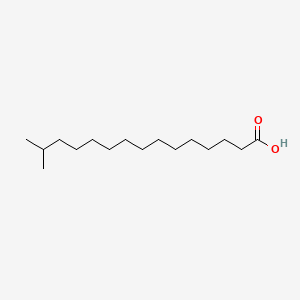

Isopalmitic acid

説明

14-Methylpentadecanoic acid has been reported in Chondrosia reniformis, Medicago sativa, and other organisms with data available.

特性

IUPAC Name |

14-methylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONJATNKKGGVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067726 | |

| Record name | Isohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | Isohexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopalmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4669-02-7, 32844-67-0 | |

| Record name | Iso-C16:0 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4669-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Methylpentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032844670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isohexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14-METHYLPENTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU3LRR6SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopalmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.8 - 62.4 °C | |

| Record name | Isopalmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of isopalmitic acid?

For Researchers, Scientists, and Drug Development Professionals

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a branched-chain saturated fatty acid. As a structural isomer of palmitic acid, it is of growing interest in various fields, including biochemistry, lipid research, and drug development, for its unique physicochemical properties and biological activities that differentiate it from its straight-chain counterpart.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Chemical and Physical Properties

This compound is a white, solid compound at room temperature.[3] Its branched structure confers distinct properties compared to the linear palmitic acid, influencing its melting point, solubility, and molecular packing.

General and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 14-methylpentadecanoic acid[1] |

| Synonyms | Isohexadecanoic acid, Iso-C16:0[4][5] |

| CAS Number | 4669-02-7[5] |

| Chemical Formula | C₁₆H₃₂O₂[5] |

| Molecular Weight | 256.42 g/mol |

| Appearance | White to off-white solid/powder[2][3] |

| Physicochemical Property | Value | Source |

| Melting Point | 61.5 - 62.4 °C | [1][2] |

| Boiling Point | 371 °C (at 760 mmHg) | [1] |

| Density | 0.891 g/cm³ | [1] |

| Flash Point | 207.1 °C | [1] |

| Water Solubility | Predicted: 0.00026 g/L (practically insoluble) | [6] |

| logP | 5.41 - 7.04 | [1][7] |

| Polar Surface Area | 37.3 Ų | [7] |

| Refractive Index | 1.452 | [1] |

Stability and Reactivity

This compound is stable under standard laboratory conditions.[8] It is a combustible solid. As a carboxylic acid, it is incompatible with strong bases, strong oxidizing agents, and strong acids.[9] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[8]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a fatty acid like this compound is a crucial indicator of purity and is typically determined using the capillary method.[10][11]

Principle: A small, powdered sample is heated slowly in a sealed capillary tube immersed in a temperature-controlled bath. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.[11]

Procedure:

-

Sample Preparation: A small amount of this compound powder is introduced into a glass capillary tube (0.8-1.2 mm inner diameter), which is sealed at one end. The sample is packed tightly to a height of about 3 mm.[10]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's mercury bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a commercial melting point apparatus, containing a heating fluid (e.g., silicone oil).[11]

-

Heating: The bath is heated rapidly to a temperature about 10°C below the expected melting point of this compound (~62°C).[10]

-

Measurement: The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[11] The temperature at which the substance begins to melt (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10]

Solubility Assessment

The solubility of fatty acids is tested in various solvents to understand their polarity and miscibility, which is critical for formulation and drug delivery applications.

Principle: A small, known amount of the solute (this compound) is mixed with a specific volume of a solvent. The mixture is observed for dissolution, and the degree of solubility is determined qualitatively or quantitatively.[12][13]

Procedure (Qualitative):

-

Preparation: Label a series of test tubes, each corresponding to a different solvent (e.g., water, ethanol, chloroform, dimethyl sulfoxide).

-

Mixing: Add a small, consistent amount (e.g., 10 mg) of this compound to each test tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each tube.

-

Observation: Vigorously shake each tube for 1 minute and allow it to stand. Observe whether the solid dissolves completely, partially, or not at all.[12] The formation of a clear, homogenous solution indicates solubility. Immiscibility or the presence of a precipitate indicates insolubility.[13]

-

Confirmation (Spot Test): A few drops of the solution can be placed on filter paper. After the solvent evaporates, a translucent spot remaining on the paper confirms the presence of the lipid, indicating it was dissolved in the solvent.[12]

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic methods are essential for structural elucidation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the analysis and quantification of branched-chain fatty acids.[3][14]

Principle: Fatty acids are first converted into volatile esters (typically fatty acid methyl esters, FAMEs) to facilitate their separation by gas chromatography. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification.[15]

Generic Protocol:

-

Derivatization (Esterification): this compound is converted to its methyl ester (14-methylpentadecanoic acid methyl ester) using a reagent like BF₃-methanol or by acid-catalyzed esterification.[14] This step increases the volatility of the analyte.

-

Injection: A small volume (e.g., 1 µL) of the FAME solution is injected into the GC inlet, which is heated to ensure rapid vaporization.[3]

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-225ms). The column's stationary phase separates different fatty acid esters based on their boiling points and polarity. A temperature gradient program is typically used to optimize separation.[3]

-

Detection (MS): As the esters elute from the column, they are fragmented and ionized (commonly by electron ionization). The mass spectrometer scans a range of mass-to-charge ratios, generating a unique mass spectrum for each compound that serves as a molecular fingerprint.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing atomic nuclei with spin (like ¹H and ¹³C) to resonate. The resonance frequency is sensitive to the local chemical environment, providing information about the structure.[16]

Expected Spectral Features for this compound:

-

¹H NMR:

-

A triplet around 2.3 ppm corresponding to the α-methylene protons (-CH₂-COOH).

-

A complex multiplet around 1.6 ppm for the β-methylene protons.

-

A large, broad signal around 1.2-1.4 ppm from the repeating methylene units in the long chain.

-

A multiplet for the methine proton (-CH-) of the iso-branch.

-

A doublet around 0.8-0.9 ppm for the terminal methyl groups (-CH(CH₃)₂).[16][17]

-

-

¹³C NMR:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

Principle: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.[18]

Expected Spectral Features for this compound:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

-

A strong, sharp absorption peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

-

Sharp peaks around 2850-2960 cm⁻¹ due to the C-H stretching of the long alkyl chain.[19]

Biological Activity and Signaling Pathways

While research into the specific biological roles of this compound is ongoing, initial studies suggest it can modulate gene expression related to lipid metabolism.[20] Its straight-chain isomer, palmitic acid, is a well-studied signaling molecule, and its pathways provide a valuable reference for future research into this compound.[21]

Known Signaling for this compound

Studies in liver hepatocellular carcinoma cells (HepG2) have shown that this compound (14-methylpentadecanoic acid, 14-MPA) can influence the expression of key genes involved in lipid synthesis.[20] Specifically, treatment with 14-MPA was observed to lower the mRNA levels of:

-

FASN (Fatty Acid Synthase): The key enzyme responsible for the synthesis of fatty acids.

-

SREBP1 (Sterol Regulatory Element-Binding Protein 1): A master transcription factor that regulates the expression of genes involved in lipogenesis.

-

SCD1 (Stearoyl-CoA Desaturase-1): An enzyme that introduces double bonds into fatty acids.

This suggests that this compound may have a regulatory role in cellular lipid homeostasis, potentially counteracting lipogenesis.[20]

Comparative Signaling Pathways of Palmitic Acid (Isomer)

For context, the isomer palmitic acid (PA) is known to be a potent signaling molecule involved in numerous cellular processes, often linked to metabolic diseases when in excess.[8] Understanding these pathways is crucial for researchers investigating the potentially divergent roles of this compound.

Key Palmitic Acid-Regulated Pathways:

-

PI3K/AKT Pathway: In contrast to this compound, excess PA often leads to the inhibition of the PI3K/AKT signaling pathway, which is central to insulin signaling. This inhibition contributes to insulin resistance.[8][22]

-

NF-κB and MAPK Inflammatory Pathways: PA can activate pro-inflammatory signaling through pathways involving Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK. This results in the production of inflammatory cytokines like TNF-α and IL-6.[8][23]

The opposing effects on gene expression between this compound (down-regulation of lipogenesis) and palmitic acid (pro-inflammatory and insulin-desensitizing) highlight the importance of fatty acid structure in determining biological function and underscore the need for further research into the specific mechanisms of branched-chain fatty acids.

References

- 1. 14-Methylpentadecanoic acid | C16H32O2 | CID 36247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14-Methylpentadecanoic Acid [myskinrecipes.com]

- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 14-METHYLPENTADECANOIC ACID | 4669-02-7 [chemicalbook.com]

- 5. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 6. acri.gov.tw [acri.gov.tw]

- 7. Showing Compound this compound (FDB003070) - FooDB [foodb.ca]

- 8. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. iunajaf.edu.iq [iunajaf.edu.iq]

- 13. byjus.com [byjus.com]

- 14. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. magritek.com [magritek.com]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 23. researchgate.net [researchgate.net]

The Biological Role of 14-Methylpentadecanoic Acid in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methylpentadecanoic acid (14-MPA), also known as isopalmitic acid, is a saturated branched-chain fatty acid (BCFA) that has emerged as a bioactive lipid with significant roles in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of 14-MPA's biological functions, with a particular focus on its impact on lipid metabolism and inflammatory pathways. This document details its mechanism of action, summarizes key experimental findings, provides methodologies for its study, and visualizes its known signaling interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

14-Methylpentadecanoic acid is a 16-carbon saturated fatty acid with a methyl group at the 14th carbon position. It is found in various natural sources and has been identified as a biomarker for certain physiological and pathological states, including rheumatoid arthritis.[1] As a branched-chain fatty acid, its unique structure confers distinct physical and biological properties compared to its straight-chain counterpart, palmitic acid. Recent research has highlighted its potential as a modulator of key cellular processes, making it a molecule of interest for further investigation.

Core Biological Functions

Modulation of Lipid Metabolism

Emerging evidence indicates that 14-MPA plays a significant role in regulating lipid homeostasis, particularly within hepatocytes. Studies utilizing the human liver hepatocellular carcinoma cell line (HepG2) have demonstrated that 14-MPA can effectively lower the expression of critical genes involved in fatty acid and cholesterol synthesis.[2]

Key genes downregulated by 14-MPA include:

-

Fatty Acid Synthase (FASN): A central enzyme in the de novo synthesis of fatty acids.

-

Sterol Regulatory Element-Binding Protein 1 (SREBP1): A master transcriptional regulator of lipogenesis.

-

Stearoyl-CoA Desaturase 1 (SCD1): An enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.

The coordinated downregulation of these genes suggests a concerted mechanism by which 14-MPA can attenuate lipid accumulation in liver cells.

Anti-Inflammatory Effects

In addition to its role in lipid metabolism, 14-MPA has been shown to exert anti-inflammatory effects. Research in HepG2 cells has revealed that 14-MPA can reduce the expression of pro-inflammatory markers, including:

-

C-Reactive Protein (CRP): An acute-phase reactant protein, the levels of which rise in response to inflammation.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and the acute phase response.

These findings suggest that 14-MPA may have therapeutic potential in conditions characterized by chronic inflammation.

Mechanism of Action: Signaling Pathways

The molecular mechanisms underlying the biological effects of 14-MPA are beginning to be elucidated. A key signaling pathway implicated in its action is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway.

Activation of PPARα

Recent studies have identified 14-MPA as a potent activator of PPARα.[1] PPARα is a nuclear receptor and transcription factor that plays a pivotal role in the regulation of lipid metabolism and inflammation. Upon activation by a ligand, such as 14-MPA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

The activation of PPARα by 14-MPA provides a direct mechanistic link to its observed effects on lipid metabolism and inflammation. PPARα activation is known to:

-

Increase fatty acid oxidation: By upregulating the expression of genes involved in the β-oxidation of fatty acids.

-

Decrease lipogenesis: By inhibiting the expression of SREBP1c and its downstream targets, including FASN and SCD1.

-

** exert anti-inflammatory effects:** By inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines like IL-6.

The following diagram illustrates the proposed signaling pathway for 14-MPA's action.

Quantitative Data

| Gene Target | Cellular Process | Observed Effect of 14-MPA | Cell Type |

| FASN | Lipid Synthesis | Downregulation of mRNA expression | HepG2 |

| SREBP1 | Lipid Synthesis Regulation | Downregulation of mRNA expression | HepG2 |

| SCD1 | Lipid Synthesis | Downregulation of mRNA expression | HepG2 |

| CRP | Inflammation | Downregulation of mRNA expression | HepG2 |

| IL-6 | Inflammation | Downregulation of mRNA expression | HepG2 |

Experimental Protocols

The following protocols provide a framework for investigating the effects of 14-methylpentadecanoic acid on gene expression in a hepatocyte cell line.

Cell Culture and Treatment with 14-Methylpentadecanoic Acid

This protocol describes the general procedure for culturing HepG2 cells and treating them with 14-MPA.

References

Isopalmitic Acid in Bacteria: A Technical Guide to Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a branched-chain fatty acid (BCFA) found as a significant component of membrane lipids in numerous bacterial species.[1][2][3] Unlike the straight-chain fatty acids prevalent in eukaryotes, BCFAs like this compound play a crucial role in maintaining cell membrane fluidity and function, particularly in diverse and extreme environments.[2][4] Their unique structure and biosynthesis pathways make them a subject of interest for bacterial identification, taxonomic classification, and as potential targets for novel antimicrobial agents.[1][4] This guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and analytical methodologies related to this compound in bacteria.

Natural Sources and Abundance of this compound

This compound is a constituent of the cellular fatty acid profile of many bacteria, particularly Gram-positive species.[5] Branched-chain fatty acids of the iso and anteiso series are major acyl constituents of membrane lipids in many bacteria.[1][2][4] For instance, in Bacillus subtilis, branched-chain fatty acids can constitute a significant portion of the total fatty acids, with iso- and anteiso- forms being predominant.[6] The relative abundance of this compound can vary significantly between different bacterial species and can be influenced by environmental factors such as temperature and pH.[7]

While extensive quantitative data across a wide range of species is often presented within specific research articles, the following table summarizes representative findings on the abundance of iso- and other branched-chain fatty acids in select bacteria to provide a comparative overview.

| Bacterial Species | Fatty Acid (Abbreviation) | Relative Abundance (%) | Reference Context |

| Bacillus subtilis | Branched-chain FAs (iso/anteiso) | ~90% (total branched-chain) | Membranes contain ~24% iso and ~66% anteiso fatty acids.[6] |

| Chryseobacterium frigidisoli | Saturated iso-C15:0 | Varies significantly with temp/pH | A major component, its proportion shifts in response to environmental changes.[7] |

| Streptomyces species | This compound | Present | Reported in various soil-dwelling Streptomyces species.[3][8] |

| Vancomycin-Resistant S. aureus | 14-methyl Pentadecanoic acid | Major component of biofilm | Found as a major constituent of the vancomycin-induced biofilm.[9] |

This table is illustrative. The precise percentage of this compound can vary based on growth conditions and analytical methods.

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids, including this compound, utilizes the Type II fatty acid synthase (FASII) system, which is common in bacteria.[10][11] The pathway for branched-chain fatty acids diverges from that of straight-chain fatty acids primarily at the initial priming step.[1][4]

Instead of using acetyl-CoA as a primer, the synthesis of iso-fatty acids typically starts with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids. For this compound, the process is initiated with isobutyryl-CoA, which is derived from valine. This primer is then elongated by the cyclic addition of two-carbon units from malonyl-CoA.[12] The key enzyme initiating this process is β-ketoacyl-acyl carrier protein synthase III (FabH), which shows specificity for these branched-chain primers.[10]

Experimental Protocols: Analysis of Bacterial Fatty Acids

The standard method for analyzing bacterial fatty acid composition involves the extraction and derivatization of fatty acids to their methyl ester forms (FAMEs), followed by analysis using gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[5][13][14]

Protocol: Whole-Cell Fatty Acid Methyl Ester (FAME) Analysis

This protocol describes a common saponification and methylation procedure for the analysis of total cellular fatty acids.[5][13][14]

1. Cell Harvesting and Preparation: a. Grow bacteria under standardized conditions (e.g., specific agar medium, temperature, and incubation time) to ensure reproducibility. For plate cultures, select growth from a specific quadrant to standardize the physiological age of the cells.[5] b. Harvest approximately 40-50 mg of bacterial cells using a sterile loop. c. Transfer the cell pellet to a clean glass tube with a Teflon-lined cap.

2. Saponification: a. Add 1.0 mL of saponification reagent (e.g., 45g NaOH in 150 mL methanol and 150 mL distilled water) to the cell pellet.[5] b. Securely cap the tube and vortex thoroughly. c. Heat the tube in a boiling water bath (100°C) for 30 minutes, vortexing every 5-10 minutes to ensure complete hydrolysis of lipids. d. Cool the tube to room temperature.

3. Methylation (Acid-Catalyzed): a. Add 2.0 mL of a methylation reagent (e.g., anhydrous 1.25 M HCl in methanol) to the saponified sample.[14] b. Cap tightly and heat at 80°C for 10 minutes. c. Cool the tube rapidly to room temperature.

4. Extraction: a. Add 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether). b. Cap and gently mix by inverting the tube for 10 minutes. c. Centrifuge for 10 minutes at low speed to separate the phases. d. Carefully transfer the upper organic phase containing the FAMEs to a clean GC vial. e. (Optional) A base wash step can be performed on the organic phase to remove residual acid before transferring to the final vial.

5. GC-MS Analysis: a. Analyze the extracted FAMEs using a gas chromatograph equipped with a capillary column (e.g., HP 5-ms) and a mass spectrometer or flame ionization detector (FID).[14] b. An example of a typical GC method: Inject 1 μL using a split ratio. Oven program: initial temperature of 100°C, ramp to 250°C, and hold.[14] c. Identify and quantify individual FAMEs by comparing retention times and mass spectra to known standards.

Conclusion

This compound is a vital lipid component in many bacterial species, contributing to membrane integrity and environmental adaptation. Its biosynthesis via the FASII pathway, initiated by branched-chain primers, distinguishes it from the fatty acids of higher organisms. The analysis of this compound and other BCFAs through established GC-MS protocols serves as a powerful tool in microbial taxonomy and diagnostics. For drug development professionals, the enzymes involved in the unique branched-chain fatty acid synthesis pathway, such as FabH, represent promising and specific targets for the development of new antibacterial therapies. Further research into the precise roles and regulation of this compound will continue to enhance our understanding of bacterial physiology and open new avenues for therapeutic intervention.

References

- 1. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]

- 7. Frontiers | Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions [frontiersin.org]

- 8. Methyl 14-methylpentadecanoate | C17H34O2 | CID 21205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 14-methyl Pentadecanoic Acid methyl ester | TargetMol [targetmol.com]

- 10. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Isopalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a methyl-branched long-chain saturated fatty acid. While less studied than its straight-chain isomer, palmitic acid, this compound exhibits unique biological activities with significant implications for cellular signaling and metabolism. This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of this compound, with a particular focus on its role as a signaling molecule. Detailed experimental protocols for its synthesis and quantification are provided, alongside a summary of its known biological interactions, to support further research and drug development endeavors.

Chemical Structure and Properties

This compound is a 16-carbon saturated fatty acid with a methyl group at the 14th carbon position.[1][2] This branched structure confers distinct physical and chemical properties compared to the linear palmitic acid.

| Property | Value | Source |

| Systematic Name | 14-methylpentadecanoic acid | [1] |

| Synonyms | Isohexadecanoic acid, this compound | [2] |

| Chemical Formula | C16H32O2 | [2] |

| Molecular Weight | 256.42 g/mol | |

| CAS Number | 4669-02-7 | [2] |

| Melting Point | 61.5-61.6 °C | [1] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |

Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from the synthesis of a structurally similar branched-chain fatty acid, 2-methoxy-14-methylpentadecanoic acid, and can be modified for the synthesis of this compound.[3] The general strategy involves the creation of a branched alkyl chain followed by carboxylation.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

-

1-bromo-12-methyltridecane

-

Magnesium turnings

-

Dry diethyl ether

-

Carbon dioxide (dry ice)

-

Hydrochloric acid

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Slowly add a solution of 1-bromo-12-methyltridecane in dry diethyl ether to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has reacted.

-

Carbonation: Cool the Grignard reagent in an ice bath. Carefully add crushed dry ice (solid carbon dioxide) to the reaction mixture. The Grignard reagent will react with the CO2 to form the carboxylate salt.

-

Acidification: After the addition of dry ice is complete and the mixture has warmed to room temperature, slowly add aqueous hydrochloric acid to protonate the carboxylate, yielding this compound.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the this compound into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

This compound has been identified as a bioactive lipid that functions as a signaling molecule, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.

Activation of PPARα

Branched-chain fatty acids, including this compound, have been shown to be mediators of the activation of hepatic PPARα. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

While the direct binding and activation of PPARα by this compound are established, specific quantitative data such as EC50 values from in vitro reporter assays are not yet widely available in the public domain. However, reporter assay kits for human and mouse PPARα are commercially available and can be used to quantify the agonist activity of this compound.[5][6]

Downstream Signaling of this compound-Mediated PPARα Activation

The activation of PPARα by this compound is expected to regulate the expression of a suite of genes involved in lipid metabolism. The downstream effects include the upregulation of genes involved in fatty acid uptake, beta-oxidation, and ketogenesis.

Below is a DOT language script for a diagram illustrating the signaling pathway of this compound through PPARα activation.

References

- 1. 14-Methylpentadecanoic Acid [myskinrecipes.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Total synthesis of 2-methoxy-14-methylpentadecanoic acid and the novel 2-methoxy-14-methylhexadecanoic acid identified in the sponge Agelas dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. caymanchem.com [caymanchem.com]

Isopalmitic Acid: A Technical Guide to its Function as a Membrane Fluidity Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopalmitic acid, a branched-chain saturated fatty acid, plays a crucial role in modulating the biophysical properties of cellular membranes. Contrary to the rigidifying effect of its straight-chain counterpart, palmitic acid, this compound acts as a membrane fluidizer. By disrupting the tight packing of phospholipid acyl chains, it increases membrane fluidity, a critical factor for maintaining the functionality of membrane-embedded proteins and ensuring cellular integrity, particularly in organisms adapted to low-temperature environments. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences membrane stability, detailed experimental protocols for assessing these effects, and an overview of the signaling pathways modulated by these changes in membrane dynamics.

Introduction: The Role of Branched-Chain Fatty Acids in Membrane Architecture

Cellular membranes are not static structures; they are dynamic, fluid mosaics of lipids and proteins that are essential for a vast array of cellular processes. The fluidity of these membranes is largely determined by the composition of their constituent phospholipids, particularly the structure of their fatty acyl chains. While straight-chain saturated fatty acids, such as palmitic acid, promote a more ordered, gel-like state, the introduction of branching in the acyl chain, as seen in this compound (14-methylpentadecanoic acid), introduces steric hindrance that disrupts tight packing. This disruption leads to an increase in membrane fluidity, which is a form of "stabilization" that maintains the membrane in a functional, liquid-crystalline state across a wider range of temperatures.

Biophysical Effects of this compound on Lipid Bilayers

The incorporation of this compound into phospholipid bilayers has profound effects on their physical properties. These effects are primarily due to the methyl branch at the iso-position, which interferes with the van der Waals interactions between adjacent acyl chains.

Impact on Membrane Fluidity and Phase Transition

This compound lowers the main phase transition temperature (Tm) of phospholipid bilayers. This means that membranes containing this compound remain in a fluid state at lower temperatures compared to membranes composed solely of straight-chain saturated fatty acids. This "fluidizing" effect is critical for the survival of bacteria in cold environments, as it prevents the membrane from entering a non-functional gel state.

Alterations in Membrane Structure and Order

The presence of this compound leads to a decrease in the acyl chain order parameter (SCD), indicating a more disordered and fluid membrane interior. This is accompanied by an increase in the average area per lipid molecule and a corresponding decrease in bilayer thickness.

Quantitative Data on Membrane Properties

While specific quantitative data for membranes composed purely of this compound-containing phospholipids are limited in the readily available literature, studies on mixed-lipid systems and closely related branched-chain fatty acids provide valuable insights. The following table summarizes the expected qualitative and quantitative effects of this compound on key membrane parameters based on studies of branched-chain fatty acids in general.

| Membrane Parameter | Effect of this compound Incorporation | Method of Measurement |

| Main Phase Transition Temperature (Tm) | Decrease | Differential Scanning Calorimetry (DSC) |

| Acyl Chain Order Parameter (SCD) | Decrease | Deuterium NMR (²H-NMR) |

| Membrane Fluidity (Generalized Polarization - GP) | Decrease (indicating increased fluidity) | Fluorescence Spectroscopy (e.g., with Laurdan) |

| Area per Lipid | Increase | X-ray Diffraction, Molecular Dynamics (MD) Simulations |

| Bilayer Thickness | Decrease | X-ray Diffraction, Neutron Scattering, MD Simulations |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the membrane-stabilizing (fluidizing) effects of this compound.

Differential Scanning Calorimetry (DSC) to Determine Phase Transition Temperature

DSC is a thermodynamic technique used to measure the heat flow associated with phase transitions in lipids.

Protocol:

-

Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) composed of a synthetic phospholipid (e.g., DPPC) and a varying mole percentage of a phospholipid containing this compound.

-

Sample Preparation: Transfer a precise amount of the liposome suspension into a DSC sample pan. An identical volume of buffer is used in the reference pan.

-

DSC Measurement: Scan the sample and reference pans over a defined temperature range (e.g., 10°C to 60°C) at a constant heating rate (e.g., 1°C/min).

-

Data Analysis: The main phase transition temperature (Tm) is determined as the peak of the endothermic transition in the thermogram. The enthalpy of the transition (ΔH) can also be calculated from the area under the peak.

Fluorescence Spectroscopy with Laurdan to Measure Membrane Fluidity

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in turn reflects the packing of lipid acyl chains.

Protocol:

-

Liposome Preparation: Prepare LUVs with the desired lipid composition (including this compound-containing phospholipids).

-

Laurdan Labeling: Add a small aliquot of a concentrated Laurdan stock solution in a suitable solvent (e.g., ethanol or DMSO) to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1. Incubate in the dark for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of the Laurdan-labeled liposomes at a desired temperature using an excitation wavelength of 350 nm.

-

Data Analysis: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. A lower GP value indicates higher membrane fluidity.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers.

Workflow:

-

System Setup: Construct a model lipid bilayer in silico, with one leaflet containing phospholipids with this compound and the other with a reference lipid (e.g., DPPC). The bilayer is then solvated with water molecules and ions to mimic physiological conditions.

-

Simulation: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) using a suitable force field (e.g., CHARMM36 or GROMOS).

-

Analysis: Analyze the simulation trajectory to calculate various biophysical parameters, including area per lipid, bilayer thickness, and deuterium order parameters for the acyl chains.

Signaling Pathways Modulated by this compound-Induced Membrane Fluidity

Changes in membrane fluidity can have significant downstream effects on cellular signaling by altering the conformation and function of membrane-associated proteins.

G-Protein Coupled Receptor (GPCR) Signaling

The activity of many GPCRs is sensitive to the lipid environment. Increased membrane fluidity can alter the conformational dynamics of GPCRs, affecting ligand binding, G-protein coupling, and downstream signaling cascades.

Caption: this compound alters GPCR signaling by modulating membrane fluidity.

Protein Kinase C (PKC) Activity

PKC is a family of signaling proteins that translocate to the cell membrane upon activation. The lipid composition and fluidity of the membrane can influence the recruitment and activity of PKC isoforms, thereby affecting a wide range of cellular processes.

Caption: Membrane fluidity changes by this compound can modulate PKC signaling.

Ion Channel Function

The gating properties of many ion channels are sensitive to the mechanical properties of the lipid bilayer. By increasing membrane fluidity, this compound can alter the conformational changes required for channel opening and closing, thereby modulating ion flux across the membrane.

Caption: this compound's effect on membrane fluidity can modulate ion channel function.

Conclusion

This compound is a key modulator of membrane biophysics, acting to increase membrane fluidity and thereby "stabilize" the liquid-crystalline phase of the lipid bilayer. This function is critical for maintaining the activity of membrane-associated proteins and for cellular adaptation to environmental stressors such as low temperature. The experimental techniques and signaling pathway overviews provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound in cellular function and disease. A deeper understanding of how branched-chain fatty acids like this compound influence membrane properties will be invaluable for the development of novel therapeutic strategies that target membrane-dependent processes.

A Technical Guide to the Role of Isopalmitic Acid as an Energy Source in Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain saturated fatty acid that, while less ubiquitous than its straight-chain isomer palmitic acid, plays a significant role in cellular metabolism and energy production. This technical guide provides an in-depth exploration of the metabolic fate of this compound as a cellular fuel source. It details the pathways of its uptake, activation, mitochondrial transport, and subsequent β-oxidation, highlighting the unique enzymatic steps required for its catabolism. Furthermore, this document presents quantitative data on its energy yield, details relevant experimental protocols for its study, and visualizes the core metabolic and experimental workflows.

Introduction to this compound

This compound is a 16-carbon, saturated fatty acid characterized by a methyl group on the antepenultimate (n-2) carbon. This branched structure distinguishes it from the linear palmitic acid (C16:0) and influences its physical properties and metabolic processing.[1] Branched-chain fatty acids are integral components of cell membranes, particularly in microbes, where they modulate membrane fluidity.[1] In mammalian cells, this compound is derived from dietary sources or through the metabolism of other branched-chain molecules. Its catabolism serves as a source of cellular energy in the form of ATP.

Cellular Uptake and Activation

The journey of this compound as an energy source begins with its transport across the plasma membrane, a process facilitated by fatty acid protein transporters such as FAT/CD36.[2][3] Once inside the cytosol, this compound must be activated before it can be metabolized. This activation is a two-step, ATP-dependent reaction catalyzed by Acyl-CoA synthetase (ACS).[2][4] The reaction converts this compound into isopalmitoyl-CoA, a high-energy thioester, at the cost of two ATP equivalents.[4]

Mitochondrial Transport via the Carnitine Shuttle

The primary site for fatty acid oxidation in eukaryotic cells is the mitochondrial matrix.[5] However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs like isopalmitoyl-CoA.[4] Transport is accomplished via the carnitine shuttle system.[6]

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the isopalmitoyl group from CoA to carnitine, forming isopalmitoyl-carnitine.[2]

-

Carnitine-Acylcarnitine Translocase (CAT): Isopalmitoyl-carnitine is then transported across the inner mitochondrial membrane into the matrix by CAT in exchange for a free carnitine molecule.[2]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner membrane, CPT2 reverses the process, transferring the isopalmitoyl group back to a mitochondrial CoA molecule, regenerating isopalmitoyl-CoA and free carnitine.[2]

The β-Oxidation Pathway

Once inside the mitochondrial matrix, isopalmitoyl-CoA undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH in each cycle.[2][5]

The four core reactions are:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH₂.[7]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[2]

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.[2]

-

Thiolysis: β-ketoacyl-CoA thiolase cleaves the bond between the α and β carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[4]

This cycle repeats until the fatty acid is completely broken down. For a 16-carbon fatty acid like this compound, this process requires 7 cycles.[8] The methyl branch on this compound does not interfere with the standard β-oxidation process until the final cycles, where specialized enzymes handle the branched structure. The final thiolysis step yields propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.

Energy Yield: A Quantitative Comparison

The complete oxidation of one molecule of this compound yields a significant amount of ATP. The breakdown produces acetyl-CoA and one propionyl-CoA, which are further oxidized in the citric acid cycle. The NADH and FADH₂ produced during β-oxidation and the citric acid cycle donate their electrons to the electron transport chain to generate ATP via oxidative phosphorylation.

| Molecule | Source | ATP per Molecule (Approx.) | Total ATP |

| This compound (C16, Branched) | |||

| Activation | - | - | -2 |

| 7 FADH₂ | 7 Cycles of β-Oxidation | 1.5 | 10.5 |

| 7 NADH | 7 Cycles of β-Oxidation | 2.5 | 17.5 |

| 6 Acetyl-CoA | β-Oxidation | 10 | 60 |

| 1 Propionyl-CoA (→ Succinyl-CoA) | Final β-Oxidation Cycle | 5 | 5 |

| Net ATP Yield (this compound) | 101 | ||

| Palmitic Acid (C16, Straight-chain) | |||

| Activation | - | - | -2 |

| 7 FADH₂ | 7 Cycles of β-Oxidation | 1.5 | 10.5 |

| 7 NADH | 7 Cycles of β-Oxidation | 2.5 | 17.5 |

| 8 Acetyl-CoA | β-Oxidation | 10 | 80 |

| Net ATP Yield (Palmitic Acid) | 106 |

Note: ATP yield can vary slightly depending on the specific proton-motive force values used for NADH and FADH₂.

Impact on Cellular Signaling

While less studied than palmitic acid, branched-chain fatty acids can influence cellular signaling. Excess fatty acids can lead to the production of lipid metabolites that modulate key signaling pathways. For example, high levels of intracellular fatty acyl-CoAs can impact pathways regulating energy homeostasis and inflammation.[9] Palmitic acid has been shown to affect the insulin/PI3K/Akt pathway and activate mTOR kinase.[10][11] It can also modulate pathways involving SIRT1 and PKCζ, which are crucial for regulating the cellular switch between fatty acid and glucose metabolism.[12] Further research is needed to delineate the specific signaling roles of this compound.

Experimental Protocols

Studying the metabolism of this compound requires precise methodologies to quantify its oxidation and trace its metabolic fate.

Protocol 1: Radiolabeled Fatty Acid Oxidation Assay

This method measures the rate of β-oxidation by tracking the conversion of a radiolabeled fatty acid into metabolic products.[13][14]

Objective: To quantify the rate of this compound oxidation to CO₂ and acid-soluble metabolites (ASMs).

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

[1-¹⁴C]-isopalmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Assay medium (e.g., Krebs-Ringer buffer)

-

L-carnitine (0.5 mM)

-

Perchloric acid (7%)

-

Scintillation fluid and counter

-

Sealed incubation flasks with a center well for a CO₂ trap (filter paper soaked in 1N NaOH)

Procedure:

-

Cell Seeding: Plate cells in multi-well plates and culture to desired confluency.

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]-isopalmitic acid complexed with BSA in the assay medium.

-

Assay Initiation: Wash cells with assay medium. Add the radiolabeled substrate mix to the cells. Place the NaOH-soaked filter paper in the center well of the sealed flask.

-

Incubation: Incubate the cells at 37°C for 2-4 hours to allow for fatty acid uptake and oxidation.[15]

-

Reaction Termination: Stop the reaction by injecting perchloric acid into the medium. This releases the dissolved ¹⁴CO₂ from the medium.[15]

-

CO₂ Trapping: Allow the flasks to sit for an additional hour to ensure complete trapping of ¹⁴CO₂ by the NaOH filter paper.[15]

-

Measurement:

-

Data Analysis: Normalize the radioactive counts (DPM) to the total protein content per well. The sum of DPM from CO₂ and ASMs represents the total rate of this compound oxidation.

Protocol 2: High-Resolution Respirometry (Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration, in live cells.[15][16]

Objective: To assess the capacity of cells to oxidize exogenous this compound.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer and consumables

-

Seahorse XF Base Medium supplemented with L-carnitine (0.5 mM) and low glucose (e.g., 2.5 mM)[15]

-

Isopalmitate-BSA conjugate

-

Etomoxir (CPT1 inhibitor, for control wells)

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.[17]

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C.[18]

-

Instrument Setup: Hydrate the sensor cartridge overnight. Load the injection ports of the sensor cartridge with isopalmitate-BSA, oligomycin, FCCP, and rotenone/antimycin A.

-

Assay Execution:

-

Place the cell plate into the Seahorse XF Analyzer.

-

Measure the basal OCR.

-

Inject the isopalmitate-BSA substrate and measure the subsequent change in OCR. An increase indicates oxidation of the exogenous fatty acid.

-

(Optional) Inject Etomoxir to confirm that the observed OCR increase is dependent on CPT1 and mitochondrial fatty acid import.

-

Perform a mitochondrial stress test by sequentially injecting the remaining compounds to assess ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[15]

-

-

Data Analysis: Normalize OCR data to cell number or protein concentration for each well. Compare the OCR of cells fed this compound to control wells.

Protocol 3: LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual lipid species.[19][20]

Objective: To accurately quantify the concentration of this compound in cell lysates or biofluids.

Materials:

-

Biological sample (e.g., cell pellet, plasma)

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Lipid extraction solvents (e.g., Folch or Bligh-Dyer methods using chloroform/methanol mixtures)

-

UHPLC system coupled to a triple-quadrupole mass spectrometer

-

C18 reverse-phase chromatography column

Procedure:

-

Sample Preparation: Homogenize the biological sample. Add a known amount of the internal standard to the homogenate.

-

Lipid Extraction: Perform a liquid-liquid extraction to separate lipids from other cellular components. Evaporate the organic solvent phase to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).

-

LC-MS/MS Analysis:

-

Inject the sample onto the UHPLC system for chromatographic separation.

-

The mass spectrometer is operated in negative ionization mode using electrospray ionization (ESI).[20]

-

Use Multiple Reaction Monitoring (MRM) for quantification. Set the instrument to monitor the specific precursor-to-product ion transition for this compound (and its internal standard).

-

-

Data Analysis: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Conclusion

This compound represents an important, albeit less abundant, source of cellular energy. Its metabolism largely follows the canonical β-oxidation pathway, with specific enzymatic adaptations required to process its branched structure. While yielding slightly less ATP than its linear counterpart, palmitic acid, it remains a potent fuel for mitochondrial respiration. The methodologies detailed herein provide a robust framework for researchers to investigate the precise roles of this compound in cellular bioenergetics, signaling, and its potential implications in metabolic diseases. Further exploration into the unique signaling properties and metabolic regulation of branched-chain fatty acids will undoubtedly deepen our understanding of cellular lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. aocs.org [aocs.org]

- 3. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adpcollege.ac.in [adpcollege.ac.in]

- 5. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]

- 6. oxidation of fatty acids (palmitic acid).pptx [slideshare.net]

- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitic acid interferes with energy metabolism balance by adversely switching the SIRT1-CD36-fatty acid pathway to the PKC zeta-GLUT4-glucose pathway in cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. 2.3.1. Long-Chain Fatty acid Oxidation Stress Test [bio-protocol.org]

- 18. tabaslab.com [tabaslab.com]

- 19. Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. iris.unitn.it [iris.unitn.it]

Isopalmitic acid discovery and historical context in lipid research

An In-depth Exploration of the Discovery, Characterization, and Biological Significance of 14-Methylpentadecanoic Acid in Lipid Research

Introduction

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a methyl-branched saturated fatty acid that has garnered increasing interest in the field of lipid research. Unlike its straight-chain isomer, palmitic acid, the presence of a methyl group at the iso-position confers unique physical, chemical, and biological properties to the molecule. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, details of its initial isolation and characterization, its physicochemical properties, and its emerging roles in cellular signaling and human health. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing lipid molecule.

Historical Context and Discovery

The study of fatty acids has a rich history, with foundational work in the 19th and early 20th centuries laying the groundwork for our current understanding of lipid chemistry.[1] Early researchers like Michel Eugène Chevreul were instrumental in identifying and characterizing common fatty acids.[1] However, the existence and structural elucidation of branched-chain fatty acids came much later, aided by advancements in analytical techniques.

Pioneering work by A. C. Chibnall and S. H. Piper in the 1930s on the composition of plant and insect waxes significantly advanced the understanding of long-chain fatty acids and alcohols, though their primary focus was on straight-chain and cyclic structures.[2][3][4] Their meticulous work on the isolation and characterization of components from natural waxes provided the analytical framework for later discoveries in the field.[2][3][4]

The definitive discovery and isolation of this compound can be attributed to the work of R. P. Hansen, F. B. Shorland, and N. June Cooke in the mid-1950s. Their systematic investigation of the branched-chain fatty acids present in animal fats led to the successful isolation of 14-methylpentadecanoic acid from ox perinephric fat, as detailed in their seminal 1955 publication in The Biochemical Journal.[5][6] This discovery was part of a broader effort to characterize the diverse fatty acid composition of ruminant fats, which were found to contain a variety of branched-chain fatty acids.[6]

Physicochemical Properties of this compound

The methyl branch in this compound significantly influences its physical and chemical properties compared to its straight-chain counterpart, palmitic acid. These differences have implications for its role in biological membranes and its metabolic fate.

| Property | This compound (14-methylpentadecanoic acid) | Palmitic Acid (n-hexadecanoic acid) | References |

| Molecular Formula | C₁₆H₃₂O₂ | C₁₆H₃₂O₂ | [7] |

| Molecular Weight | 256.42 g/mol | 256.42 g/mol | [8] |

| Melting Point | 61.5-61.6 °C | 63.1 °C | [9] |

| Boiling Point | 371 °C at 760 mmHg | 351.5 °C at 760 mmHg | [9] |

| Density | 0.891 g/cm³ | 0.853 g/cm³ at 62 °C | [9] |

| IUPAC Name | 14-methylpentadecanoic acid | Hexadecanoic acid | [7][10] |

| Synonyms | Isohexadecanoic acid, Iso-C16:0 | Cetanic acid, Hexadecylic acid | [11][12] |

Experimental Protocols

Historical Isolation of this compound from Ox Perinephric Fat

The original method employed by Hansen, Shorland, and Cooke in 1955 for the isolation of this compound was a multi-step process involving saponification, fractional distillation, and low-temperature crystallization. This meticulous process was state-of-the-art for its time and laid the foundation for the identification of numerous branched-chain fatty acids.

Experimental Workflow:

Detailed Methodology:

-

Saponification: The ox perinephric fat was saponified by refluxing with an excess of alcoholic potassium hydroxide. This process hydrolyzes the triglycerides into glycerol and potassium salts of the constituent fatty acids.

-

Extraction and Esterification: The fatty acids were liberated from their potassium salts by acidification with a mineral acid and then extracted. The mixed free fatty acids were then converted to their methyl esters by refluxing with methanol and a catalytic amount of sulfuric acid.

-

Fractional Distillation: The complex mixture of fatty acid methyl esters was subjected to fractional distillation under high vacuum.[2][13][14][15] This technique separates the esters based on their boiling points, which are primarily determined by their chain length. The fraction corresponding to C16 methyl esters was collected.

-

Urea Adduction: The C16 methyl ester fraction was treated with a saturated solution of urea in methanol. Straight-chain fatty acid esters form crystalline inclusion complexes (adducts) with urea, while branched-chain and unsaturated esters, being bulkier, do not. The non-adduct forming fraction, enriched in branched-chain esters, was recovered by filtration.

-

Low-Temperature Crystallization: The non-adduct forming fraction was further purified by repeated low-temperature crystallization from acetone. This process takes advantage of the different solubilities and crystallization points of the various methyl esters.

-

Identification: The isolated crystalline methyl ester was identified as methyl 14-methylpentadecanoate through its melting point, elemental analysis, and X-ray crystallography to determine the long crystal spacing, a key technique of the era for determining the chain length of long-chain aliphatic compounds.

-

Hydrolysis: The purified methyl isopalmitate was then hydrolyzed to yield this compound.

Modern Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Today, the analysis of this compound and other fatty acids is routinely performed using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific technique.

Experimental Workflow:

Detailed Methodology:

-

Lipid Extraction: Total lipids are extracted from the biological sample using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method.

-

Derivatization: The extracted lipids are transesterified or the free fatty acids are esterified to form fatty acid methyl esters (FAMEs). This is typically achieved by heating the sample with a reagent such as boron trifluoride in methanol or methanolic HCl.[16][17]

-

GC-MS Analysis: The FAMEs are then injected into a gas chromatograph.

-

Gas Chromatography: The FAMEs are vaporized and separated on a long capillary column coated with a stationary phase. The separation is based on the volatility and polarity of the FAMEs. Branched-chain FAMEs typically have slightly different retention times than their straight-chain counterparts.

-

Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification by comparison to spectral libraries and authentic standards.[4][12][18]

-

-

Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the area of an internal standard.

Biological Significance and Signaling Pathways

While much of the research on the biological effects of C16 saturated fatty acids has focused on palmitic acid, emerging evidence suggests that branched-chain fatty acids like this compound have distinct roles.

Abundance and Distribution

This compound is found in various biological sources, often as a minor component of the total fatty acid profile.

| Biological Source | Reported Concentration/Abundance | References |

| Human Adipose Tissue | 0.02-0.6% of total fatty acids | [19] |

| Human Plasma/Serum | Variable, generally low concentrations | [20][21][22] |

| Bovine Milk Fat | ~0.8% of total fatty acids | |

| Bovine Meat (Beef) | Present in intramuscular fat | [13][23] |

| Vernix Caseosa | A significant component of the lipid fraction |

Potential Signaling Roles

While direct signaling pathways for this compound are still under investigation, its structural similarity to palmitic acid and its nature as a branched-chain fatty acid suggest potential involvement in several key signaling cascades.

4.2.1. Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism.[8] Fatty acids and their derivatives are natural ligands for PPARs.[8] While palmitic acid is a known, albeit weak, activator of PPARα, some branched-chain fatty acids, such as phytanic acid, are potent PPARα ligands.[6][14][16][24][25] It is plausible that this compound may also modulate PPAR activity, thereby influencing lipid homeostasis.

4.2.2. Toll-Like Receptors (TLRs)

Toll-like receptors are a class of proteins that play a key role in the innate immune system. TLR4, in particular, can be activated by saturated fatty acids like palmitic acid, leading to a pro-inflammatory response through the activation of signaling pathways such as NF-κB and MAPK.[1][23][26][27][28][29][30][31] Given its structural similarity, this compound may also interact with TLR4, although likely with different potency, and contribute to inflammatory signaling.

Conclusion and Future Directions

The discovery of this compound was a significant step in recognizing the complexity and diversity of fatty acids in nature. From its painstaking isolation in the mid-20th century to its rapid identification by modern analytical techniques, the study of this branched-chain fatty acid has mirrored the broader advancements in lipid research. While its physicochemical properties are well-characterized, its precise biological roles and signaling mechanisms are still being elucidated. Future research should focus on delineating the specific interactions of this compound with nuclear receptors and cell surface receptors to understand its unique contributions to cellular metabolism and signaling, distinct from its more abundant straight-chain isomer. Such studies will be crucial for a comprehensive understanding of the role of branched-chain fatty acids in health and disease, and may open new avenues for therapeutic intervention.

References

- 1. Palmitic acid activates NLRP3 inflammasome through NF-κB and AMPK-mitophagy-ROS pathways to induce IL-1β production in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The constitution of the primary alcohols, fatty acids and paraffins present in plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism of plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitic acid induces IP-10 expression in human macrophages via NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [THE UNESTERIFIED FATTY ACIDS IN BLOOD PLASMA AND INTERCELLULAR MEDIUM: EFFECT OF INSULIN AND ALBUMIN (THE LECTURE)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. 14-METHYLPENTADECANOIC ACID | 4669-02-7 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. macbeth-project.eu [macbeth-project.eu]